Cas no 1185016-11-8 (3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride)

3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-[(6-Bromo-2-naphthyl)oxy]piperidinehydrochloride
- 3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride
- 3-[(6-bromonaphthalen-2-yl)oxy]piperidine hydrochloride
- 3-((6-Bromonaphthalen-2-yl)oxy)piperidinehydrochloride
- 3-(6-bromonaphthalen-2-yl)oxypiperidine;hydrochloride
- 1185016-11-8
- 3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride
- AKOS015843803
- 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride
-
- インチ: 1S/C15H16BrNO.ClH/c16-13-5-3-12-9-14(6-4-11(12)8-13)18-15-2-1-7-17-10-15;/h3-6,8-9,15,17H,1-2,7,10H2;1H
- InChIKey: FANJSDWQDAUKDD-UHFFFAOYSA-N
- ほほえんだ: C12C=CC(Br)=CC1=CC=C(OC1CCCNC1)C=2.Cl
計算された属性
- せいみつぶんしりょう: 341.018
- どういたいしつりょう: 341.018
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3A^2
3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023226-1g |
3-[(6-Bromo-2-naphthyl)oxy]piperidinehydrochloride |
1185016-11-8 | 1g |
2210.0CNY | 2021-07-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD602224-1g |
3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |
1185016-11-8 | 97% | 1g |
¥1680.0 | 2023-04-05 | |
A2B Chem LLC | AY10704-1g |
3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |
1185016-11-8 | 1g |
$210.00 | 2024-04-20 | ||
Chemenu | CM230193-1g |
3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |
1185016-11-8 | 97% | 1g |
$266 | 2023-11-23 | |
TRC | B702213-5mg |
3-[(6-Bromo-2-naphthyl)oxy]piperidine Hydrochloride |
1185016-11-8 | 5mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM230193-5g |
3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |
1185016-11-8 | 97% | 5g |
$725 | 2023-11-23 | |
TRC | B702213-50mg |
3-[(6-Bromo-2-naphthyl)oxy]piperidine Hydrochloride |
1185016-11-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
TRC | B702213-10mg |
3-[(6-Bromo-2-naphthyl)oxy]piperidine Hydrochloride |
1185016-11-8 | 10mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023226-1g |
3-[(6-Bromo-2-naphthyl)oxy]piperidinehydrochloride |
1185016-11-8 | 1g |
2210CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656756-5g |
3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |
1185016-11-8 | 98% | 5g |
¥11403.00 | 2024-08-09 |
3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochlorideに関する追加情報
Research Brief on 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride (CAS: 1185016-11-8)
3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride (CAS: 1185016-11-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its naphthyl and piperidine moieties, has been the subject of recent studies due to its potential pharmacological properties. The bromo substitution at the 6-position of the naphthyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules targeting various biological pathways.
Recent research has focused on the synthesis and characterization of 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride, with an emphasis on its potential applications in central nervous system (CNS) disorders. Studies have demonstrated its role as a precursor in the development of novel ligands for neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling. The compound's structural features suggest a high affinity for these receptors, which could be leveraged in the treatment of conditions such as Parkinson's disease, depression, and schizophrenia.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable bioavailability and stability, making it a promising candidate for further preclinical development. Additionally, in vitro assays revealed selective binding to specific receptor subtypes, underscoring its potential for targeted therapeutic interventions.
Another significant area of investigation involves the use of 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride in the synthesis of positron emission tomography (PET) tracers. Its bromo group allows for facile radiolabeling with fluorine-18, enabling non-invasive imaging of receptor distribution in the brain. This application has been particularly valuable in neuroscience research, providing insights into receptor occupancy and the mechanisms of action of various psychotropic drugs.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to refine its chemical structure to enhance efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride represents a versatile and pharmacologically relevant compound with broad implications for drug discovery and development. Its unique structural attributes and demonstrated biological activity position it as a key player in the advancement of therapies for CNS disorders and diagnostic imaging. Future studies will likely focus on expanding its therapeutic potential and addressing current limitations to pave the way for clinical trials.
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